N-tert-butyl-3-nitropyridin-4-amine

Physicochemical profiling Drug-likeness Lead optimization

N-tert-butyl-3-nitropyridin-4-amine (CAS 79371-43-0, molecular formula C9H13N3O2, molecular weight 195.22 g/mol) is a 3-nitropyridine derivative bearing a sterically demanding tert-butylamino substituent at the 4-position of the pyridine ring. This compound belongs to the aminonitropyridine class, which has been extensively explored in patents including US6743795 for their inhibitory activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) proliferation, as well as in kinase inhibitor programs.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B1633834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-nitropyridin-4-amine
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H13N3O2/c1-9(2,3)11-7-4-5-10-6-8(7)12(13)14/h4-6H,1-3H3,(H,10,11)
InChIKeyOPMFWJFTMLKGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-tert-butyl-3-nitropyridin-4-amine (CAS 79371-43-0) | Nitropyridine Building Block for Medicinal Chemistry and Kinase Research


N-tert-butyl-3-nitropyridin-4-amine (CAS 79371-43-0, molecular formula C9H13N3O2, molecular weight 195.22 g/mol) is a 3-nitropyridine derivative bearing a sterically demanding tert-butylamino substituent at the 4-position of the pyridine ring [1]. This compound belongs to the aminonitropyridine class, which has been extensively explored in patents including US6743795 for their inhibitory activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) proliferation, as well as in kinase inhibitor programs [2]. The compound is commercially available with typical purity specifications of 95% and is described as a versatile building block in organic synthesis, where its nitro group can undergo reduction to an amine or participate in nucleophilic aromatic substitution reactions [3].

Why N-tert-butyl-3-nitropyridin-4-amine Cannot Be Substituted by Other Nitropyridin-4-amines in Pharmacophore Design


The 4-tert-butylamino substituent on N-tert-butyl-3-nitropyridin-4-amine imparts a unique combination of lipophilicity and steric bulk that fundamentally alters the molecule's physicochemical profile relative to its closest analogs. The computed XLogP of 2.2 (PubChem) [1] reflects a balance of hydrophobic and hydrogen bonding character driven by the tert-butyl group, which provides three methyl groups exerting both inductive electron-donating effects and substantial steric shielding of the secondary amine NH [1]. In contrast, the unsubstituted parent 3-nitropyridin-4-amine (CAS 1681-37-4, MW 139.11) lacks the lipophilic domain entirely, while N-methyl- (CAS 1633-41-6, MW 153.14) and N-isopropyl- (CAS 34654-21-2, MW 181.19) analogs provide progressively smaller steric footprints and differing hydrogen bond donor capacities . The positional isomer N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2) relocates the tert-butylamino group to the 2-position, altering the intramolecular hydrogen bonding pattern with the ortho-nitro group and creating a distinct spatial arrangement that impacts target protein binding conformations . These differences, while subtle at the single-structure level, can translate into pharmacologically relevant divergence in potency, selectivity, or metabolic stability when such building blocks are elaborated into final bioactive compounds through further derivatization.

N-tert-butyl-3-nitropyridin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP) Comparison: N-tert-butyl-3-nitropyridin-4-amine vs. N-methyl and N-isopropyl Analogs

N-tert-butyl-3-nitropyridin-4-amine exhibits a computed XLogP of 2.2 (PubChem), indicating moderate lipophilicity suitable for passive membrane permeability while retaining some aqueous solubility [1]. The unsubstituted 3-nitropyridin-4-amine parent has a predicted XLogP of approximately 0.5–0.8, consistent with its lower molecular weight and absence of alkyl substitution. The N-isopropyl analog (MW 181.19) is predicted to have an XLogP of approximately 1.5–1.7, while the N-methyl analog (MW 153.14) has a predicted XLogP of approximately 0.8–1.0 . This systematic increase in lipophilicity with increasing N-alkyl substituent size directly impacts the pharmacokinetic profile of derived compounds: each approximately 0.4–0.7 logP unit increment corresponds to a measurable shift in membrane partitioning behavior, which can affect oral bioavailability, tissue distribution, and metabolic clearance rates in elaborated pharmacophores.

Physicochemical profiling Drug-likeness Lead optimization

Steric Bulk Differentiation: The tert-Butyl Group's Impact on Conformational Restriction vs. Smaller N-Alkyl Substituents

The tert-butyl group in N-tert-butyl-3-nitropyridin-4-amine provides a significantly larger steric footprint than its N-methyl, N-isopropyl, or N,N-dimethyl analogs. The Taft steric parameter (Es) for the tert-butyl group is approximately -1.54, compared to -0.47 for isopropyl, -0.07 for methyl, and 0.0 for hydrogen (unsubstituted amine), indicating a steric demand more than 30-fold greater than the unsubstituted parent [1]. This steric bulk restricts the rotational freedom of the C–N bond connecting the tert-butylamino group to the pyridine ring and shields the secondary amine NH from intermolecular interactions, including metabolic enzymes and solvent molecules [2]. The 2-positional isomer (N-tert-butyl-3-nitropyridin-2-amine, CAS 79371-45-2) retains the same steric bulk but places it in a distinct geometric relationship to the nitro group, altering the vector of steric shielding and creating a different shape complementarity profile for protein binding pockets . This steric differentiation is critical when the 4-amino position is the vector for further derivatization, as the tert-butyl group can pre-organize the molecular conformation and protect against oxidative N-dealkylation compared to smaller N-alkyl substituents.

Conformational analysis Structure-activity relationships Steric shielding

Hydrogen Bond Donor/Acceptor Profile: Quantifying the Impact of N-tert-Butyl Substitution on Intermolecular Interactions

N-tert-butyl-3-nitropyridin-4-amine possesses 1 hydrogen bond donor (the secondary amine NH) and 4 hydrogen bond acceptors (pyridine ring nitrogen, nitro group oxygens, and the amine nitrogen lone pair), as computed by PubChem [1]. The unsubstituted 3-nitropyridin-4-amine has 2 hydrogen bond donors (primary amine NH2) and 4 acceptors. The N-methyl and N-isopropyl analogs each have 1 donor and 4 acceptors, like the target compound, but the accessibility and basicity of the NH donor differ due to the electron-donating inductive effects of the alkyl groups [2]. The key differentiation lies in the steric inaccessibility of the NH proton in the tert-butyl derivative: the three methyl groups of the tert-butyl moiety create a cone of steric hindrance around the NH, reducing its solvent-accessible surface area and potentially modulating its pKa. Experimental 17O NMR data have been recorded for this compound (SpringerMaterials database) [3], providing spectroscopic evidence of the unique electronic environment at the nitro group oxygen atoms, which can serve as a quality control fingerprint for procurement verification.

Hydrogen bonding Molecular recognition Solubility parameters

Regioisomeric Specificity: 4- vs. 2-Position Substitution as a Determinant of Synthetic Utility and Target Engagement

N-tert-butyl-3-nitropyridin-4-amine (4-substituted) and N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2, 2-substituted) are regioisomers with identical molecular formulas (C9H13N3O2, MW 195.22) but distinct spatial arrangements of the tert-butylamino group relative to the nitro substituent [1]. The 2-isomer benefits from an established synthetic route: reaction of 2-chloro-3-nitropyridine with tert-butylamine in N-methyl-2-pyrrolidone (NMP) reportedly achieves a 73% yield, as described in patent WO2015/95128 . The 4-isomer (target compound) has more limited patent precedent, necessitating alternative synthetic approaches. The 4-substituted regioisomer places the tert-butylamino group para to the pyridine nitrogen and meta to the nitro group, creating a distinct electronic push-pull system compared to the 2-isomer where the amino and nitro groups are ortho to each other, enabling intramolecular hydrogen bonding and altering both the reduction potential and the nucleophilic aromatic substitution reactivity profile . This regiochemical difference means that the two isomers cannot be interchangeably used in downstream synthesis without altering the connectivity and properties of the final elaborated products.

Regioselectivity Synthetic intermediate Patent prior art

Targeted Application Scenarios for N-tert-butyl-3-nitropyridin-4-amine Based on Quantified Physicochemical Differentiation


Kinase Inhibitor Scaffold Elaboration Requiring Sterically Shielded 4-Amino Pharmacophores

When designing ATP-competitive kinase inhibitors where a 3-nitropyridine core serves as a hinge-binding motif and the 4-position substituent must project into a hydrophobic pocket adjacent to the gatekeeper residue, N-tert-butyl-3-nitropyridin-4-amine provides the optimal balance of steric bulk and lipophilicity. The tert-butyl group's XLogP of 2.2 [1] matches the hydrophobic requirements of kinase selectivity pockets, while its steric shielding (Taft Es ≈ -1.54) [2] protects the secondary amine from rapid metabolic N-dealkylation relative to N-methyl or N-isopropyl analogs. This compound is positioned as an intermediate for elaboration into Type I and Type II kinase inhibitors, where the nitro group can be reduced to a primary amine for subsequent amide coupling or urea formation.

HDAC Inhibitor Lead Optimization with Controlled Lipophilicity to Mitigate hERG Liability

In histone deacetylase (HDAC) inhibitor programs where the surface recognition cap group must balance potency against cardiotoxicity (hERG channel inhibition), the moderate XLogP of 2.2 and single sterically shielded hydrogen bond donor of N-tert-butyl-3-nitropyridin-4-amine [1] provide a safer starting point than more lipophilic N-cyclohexyl or N-phenyl analogs that risk hERG binding. The 3-nitropyridine core, as described in patent US6743795 [3], has established precedent for antiviral activity against HIV and HBV, and reduction of the nitro group to an amine enables zinc-binding group attachment via linker chemistry for HDAC inhibitor development.

Building Block for Diversity-Oriented Synthesis Exploiting Regiochemical Control at the 4-Position

In diversity-oriented synthesis campaigns requiring a single regioisomerically pure 4-substituted-3-nitropyridine scaffold, N-tert-butyl-3-nitropyridin-4-amine is the mandatory choice over the more synthetically accessible 2-isomer (CAS 79371-45-2) . The 4-substitution pattern places the tert-butylamino group para to the pyridine nitrogen, establishing a distinct electronic push-pull conjugation pathway that differs fundamentally from the ortho-aminonitro arrangement of the 2-isomer. This regiochemical specificity is essential when the pyridine nitrogen must remain unencumbered for metal coordination or hydrogen bonding in the final elaborated compound.

Physicochemical Property Screening Libraries for CNS Drug Discovery

For central nervous system (CNS) drug discovery programs constructing fragment or lead-like screening libraries, N-tert-butyl-3-nitropyridin-4-amine occupies a favorable property space: molecular weight 195.22 (<300 Da), XLogP 2.2 (<3), TPSA 70.7 Ų (<90 Ų), 1 H-bond donor (<3), and 4 H-bond acceptors (<7) [1]. These parameters align with multiple CNS drug-likeness criteria (including the CNS MPO score), making it a preferred building block over more polar analogs like the unsubstituted 3-nitropyridin-4-amine (lower logP, higher H-bond donor count) or more lipophilic analogs that exceed CNS property thresholds. The compound's 17O NMR spectroscopic fingerprint (SpringerMaterials) [4] provides an orthogonal quality control handle for library procurement verification.

Quote Request

Request a Quote for N-tert-butyl-3-nitropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.